6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
This compound belongs to the beta-carboline class, characterized by a tricyclic pyrido[3,4-b]indole scaffold. Its structure includes a 6-chloro substitution on the beta-carboline core, a 3,4-dimethoxyphenyl ethylamino group, and a carboxamide linker. The compound’s synthesis likely involves multi-step reactions, including condensation and substitution steps, to introduce the chloro and dimethoxyphenyl moieties .
Properties
Molecular Formula |
C24H27ClN4O4 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
6-chloro-N-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C24H27ClN4O4/c1-32-21-6-3-15(11-22(21)33-2)7-9-26-23(30)13-27-24(31)29-10-8-17-18-12-16(25)4-5-19(18)28-20(17)14-29/h3-6,11-12,28H,7-10,13-14H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
FYONMZTZNKFALK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, including the formation of the beta-carboline core and subsequent functionalization. One common synthetic route involves the Pictet-Spengler reaction, which forms the beta-carboline core by cyclization of a tryptamine derivative with an aldehyde or ketone. The resulting intermediate is then subjected to further reactions to introduce the chloro and carboxamide groups .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The beta-carboline core can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Scientific Research Applications
6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s beta-carboline core is known for its biological activity, making it a subject of interest in pharmacological studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The beta-carboline core can interact with various receptors in the brain, potentially modulating neurotransmitter activity. This interaction may lead to effects on mood, cognition, and other neurological functions. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of serotonin and dopamine receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The beta-carboline core distinguishes this compound from other heterocyclic analogs. For example:
- Benzothiazole derivatives (e.g., N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide): These lack the beta-carboline tricyclic system, instead featuring a benzothiazole ring fused with a thiazolidinone group. Substituents like chlorophenyl or difluorophenyl on the thiazolidinone ring influence solubility and steric hindrance .
Table 1: Core Structure and Substituent Comparison
Analytical Profiling
- NMR Spectroscopy: The target compound’s NMR profile would show distinct shifts for the beta-carboline protons (e.g., aromatic H-1 and H-3) and the dimethoxyphenyl group (δ ~3.8 ppm for OCH3). Comparatively, benzothiazole derivatives exhibit characteristic thiazolidinone carbonyl peaks near 170 ppm (13C NMR) and aromatic proton shifts influenced by halogen substituents .
- Mass Spectrometry: Molecular networking (LC-MS/MS) could differentiate the target from analogs via unique fragmentation patterns. For example, beta-carbolines often fragment at the C-2 position, while benzothiazoles show cleavage at the thiazolidinone ring .
Table 2: Key Analytical Signatures
| Compound Type | NMR Features (1H/13C) | MS/MS Fragmentation Pattern |
|---|---|---|
| Beta-carboline (Target) | δ 7.2–8.1 (aromatic H), δ 3.8 (OCH3) | Loss of Cl (m/z -35), carboxamide cleavage |
| Benzothiazole | δ 170 (C=O), δ 6.5–7.5 (Ar-H) | Thiazolidinone ring cleavage |
| Chromene | δ 6.3–7.8 (chromene H), δ 2.5 (pyrrolidinyl) | Chromene ring opening, pyrrolidinyl loss |
Pharmacological Implications
- Benzothiazole Derivatives : Exhibit antimicrobial and anti-inflammatory activities, likely due to halogen-substituted aryl groups enhancing lipophilicity and membrane penetration .
- Chromene Carboxamides : Demonstrate protease inhibition (e.g., SARS-CoV-2 Mpro), attributed to the pyrrolidinyl group’s hydrogen-bonding capacity .
- Beta-Carbolines: Known for MAO inhibition or anticancer properties; the 3,4-dimethoxyphenyl group in the target compound may modulate selectivity for serotonin receptors .
Biological Activity
6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound belonging to the beta-carboline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The beta-carboline structure is known for various biological effects, including antitumor, neuroprotective, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O4 |
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | 6-chloro-N-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
| InChI Key | OFUBYWJFHVRJGS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The beta-carboline core can bind to specific receptors or enzymes, potentially modulating their activity. For instance:
- Receptor Interaction : The compound may act as a ligand for certain neurotransmitter receptors (e.g., serotonin receptors), influencing neurotransmission and exhibiting anxiolytic or antidepressant effects.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways or signal transduction, which could lead to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of beta-carboline derivatives. For example:
- A study demonstrated that compounds with a similar structure exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range . This suggests that 6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide could also possess similar properties.
Neuroprotective Effects
Beta-carbolines are known for their neuroprotective activities:
- Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease.
Case Studies
- Study on Antitumor Activity :
-
Neuroprotection in Animal Models :
- In a rodent model of neurodegeneration, administration of beta-carboline derivatives led to improved cognitive function and reduced markers of oxidative stress. This suggests a potential therapeutic role for compounds like 6-chloro-N-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
